CCR2 antagonist 4 belongs to a class of drugs known as CCR2 antagonists. These drugs target a specific protein on the surface of cells called the CCR2 chemokine receptor. CCR2 plays a crucial role in the immune system by attracting immune cells to sites of inflammation []. CCR2 antagonist 4 binds to CCR2, preventing other molecules, particularly Monocyte chemoattractant protein-1 (MCP-1), from attaching and activating the receptor [, , ]. This inhibition disrupts the migration of immune cells, potentially leading to reduced inflammation.
Due to its ability to modulate CCR2 activity, CCR2 antagonist 4 is being investigated for its therapeutic potential in various inflammatory conditions. Here are some specific areas of research:
CCR2 antagonist 4, also known as Teijin compound 1 or CCR2 antagonist 4 hydrochloride, is a small molecule designed to inhibit the activity of the chemokine receptor CCR2. This receptor plays a significant role in various inflammatory processes and diseases, including atherosclerosis, multiple sclerosis, and cancer. The compound has been characterized for its selective binding and antagonistic properties against the CCR2 receptor, which is crucial for mediating immune responses through the interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1) .
Specific synthetic routes may vary based on desired modifications to enhance potency or selectivity.
CCR2 antagonist 4 has demonstrated significant biological activity in various studies:
The synthesis of CCR2 antagonist 4 involves several key steps typically characterized by:
CCR2 antagonist 4 is primarily researched for its potential applications in:
Interaction studies have shown that CCR2 antagonist 4 binds selectively to the CCR2 receptor without significant cross-reactivity with other chemokine receptors. The compound's affinity for CCR2 has been characterized through various assays, indicating a high degree of specificity and potency compared to other antagonists . Kinetic studies reveal that it has a slower dissociation rate from the human CCR2 receptor compared to existing antagonists like INCB3344, suggesting prolonged action in biological systems .
Several compounds exhibit similar antagonistic properties against CCR2. Here are some notable examples:
| Compound Name | Chemical Structure Characteristics | Unique Features |
|---|---|---|
| INCB3344 | Small molecule | High selectivity for mouse CCR2; effective in vivo |
| CAS 445479-97-0 | Cis-diamidocyclohexyl urea | High affinity; inhibits CCL2-mediated cell functions |
| 4-Azetidinyl-1-thiazoyl-cyclohexane | Contains azetidine ring | Divergent SAR studies; potential for CNS-targeted therapies |
| Teijin Compound 1 | Similar to CCR2 antagonist 4 | Specific modifications enhance selectivity |
CCR2 antagonist 4 stands out due to its unique binding profile and longer retention time on human CCR2 compared to other compounds, which may translate into enhanced therapeutic efficacy .
CCR2 antagonist 4 is a synthetic small molecule compound that has been extensively studied as a potent and selective antagonist of the chemokine receptor CCR2b. The systematic IUPAC name of this compound is N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide [1]. This comprehensive nomenclature accurately reflects the complex structure of the molecule, incorporating the R-configuration of the pyrrolidine ring system, the chlorophenyl benzyl substituent, and the trifluoromethyl benzamide moiety.
The molecular formula of CCR2 antagonist 4 is C₂₁H₂₁ClF₃N₃O₂ [1] [2] [3]. This formula indicates the presence of 21 carbon atoms, 21 hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, and two oxygen atoms, giving the compound a molecular weight of 439.9 g/mol [1] [4]. The compound is also known by several synonymous names, including Teijin compound 1, reflecting its origin from Teijin Pharmaceuticals' drug discovery program [2] [3] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClF₃N₃O₂ | [1] [2] [3] |
| Molecular Weight | 439.9 g/mol | [1] [4] |
| CAS Registry Number | 226226-39-7 | [1] [2] [6] |
| ChEMBL Identifier | CHEMBL255408 | [1] [6] |
| PubChem CID | 44453327 | [1] |
The compound exists in both free base and hydrochloride salt forms. The hydrochloride salt, known as CCR2 antagonist 4 hydrochloride or Teijin compound 1 hydrochloride, has a different CAS number (1313730-14-1) and molecular formula (C₂₁H₂₂Cl₂F₃N₃O₂) with a molecular weight of 476.32 g/mol [7] [8] [5].
CCR2 antagonist 4 possesses a complex three-dimensional structure characterized by several key structural features that contribute to its biological activity and selectivity. The compound contains a single stereocenter located at the C3 position of the pyrrolidine ring, which exists in the R-configuration [1] [9]. This stereochemical arrangement is critical for the compound's potent antagonist activity against CCR2b, with the (3R)-configuration being essential for optimal binding affinity [10] [5].
The molecular structure comprises three distinct regions: a 4-chlorophenylmethyl-substituted pyrrolidine ring system, a central glycine linker bearing an amide functionality, and a 3-(trifluoromethyl)benzamide terminal group [1]. The pyrrolidine ring system contributes significantly to the compound's three-dimensional structure due to its non-planar conformation and inherent flexibility through pseudorotation [11] [12]. This conformational flexibility allows the molecule to adopt different binding poses when interacting with the CCR2 receptor [7] [13].
The presence of the R-configured stereocenter at the pyrrolidine C3 position creates a chiral center that influences the overall molecular geometry and receptor binding characteristics [1] [9]. This stereochemical specificity has been confirmed through structure-activity relationship studies, which demonstrate that the R-enantiomer exhibits superior potency compared to the S-enantiomer [10] [5].
| Structural Feature | Description | Significance |
|---|---|---|
| Stereocenter | (3R)-pyrrolidine | Essential for CCR2b binding affinity [10] [5] |
| Ring System | Pyrrolidine (5-membered) | Provides conformational flexibility [11] |
| Halogen Substitution | 4-chlorophenyl | Contributes to receptor selectivity [1] |
| Fluorine Substitution | Trifluoromethyl group | Enhances metabolic stability [1] |
The 4-chlorophenylmethyl substituent on the nitrogen atom of the pyrrolidine ring provides important hydrophobic interactions with the receptor binding site, while the trifluoromethyl group on the benzamide terminus contributes to both binding affinity and metabolic stability [1] [14] [13]. The compound's overall structure exhibits a defined three-dimensional arrangement that allows for specific interactions with amino acid residues in the CCR2 receptor binding pocket [14] [13].
CCR2 antagonist 4 exhibits physicochemical properties that are generally consistent with drug-likeness criteria, though with some notable characteristics that reflect its specific pharmacological profile. The compound has a molecular weight of 439.9 g/mol, which falls within the acceptable range for oral bioavailability according to Lipinski's Rule of Five [1] [15]. The calculated lipophilicity parameter (XLogP3-AA) is 3.8, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility requirements [1].
The compound contains two hydrogen bond donors and six hydrogen bond acceptors, meeting the Lipinski criteria for these parameters [1] [15]. The topological polar surface area (TPSA) is calculated to be 61.4 Ų, which is within the optimal range for passive membrane permeability [1]. The molecule has six rotatable bonds, suggesting moderate conformational flexibility that may contribute to its ability to adopt different binding conformations [1].
| Property | Value | Reference | Lipinski Compliance |
|---|---|---|---|
| Molecular Weight | 439.9 g/mol | [1] | ✓ (<500 Da) |
| XLogP3-AA | 3.8 | [1] | ✓ (<5) |
| Hydrogen Bond Donors | 2 | [1] | ✓ (<5) |
| Hydrogen Bond Acceptors | 6 | [1] | ✓ (<10) |
| Topological Polar Surface Area | 61.4 Ų | [1] | ✓ (<140 Ų) |
| Rotatable Bonds | 6 | [1] | Moderate |
The compound demonstrates favorable solubility characteristics in organic solvents, with reported solubility in DMSO of approximately 50 mg/mL (113.67 mM) for the free base form [16]. The hydrochloride salt form shows improved aqueous solubility, with reported solubility in water of approximately 10 mM [8]. This enhanced aqueous solubility of the salt form facilitates formulation development and biological testing [9] [8].
CCR2 antagonist 4 exhibits good metabolic stability in vitro, which is attributed in part to the presence of the trifluoromethyl group that provides protection against oxidative metabolism [17]. The compound shows acceptable permeability characteristics, though these are generally classified as moderate based on Caco-2 cell permeability studies [17]. The molecular complexity, calculated to be 597, reflects the sophisticated structural arrangement required for selective CCR2 antagonism [1].
Corrosive;Health Hazard